molecular formula C15H12ClN3O2S B2678799 5-chloro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide CAS No. 1421583-43-8

5-chloro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2678799
CAS No.: 1421583-43-8
M. Wt: 333.79
InChI Key: HJTCOGSWBULINN-UHFFFAOYSA-N
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Description

5-chloro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a thiophene ring, a phthalazinone moiety, and a carboxamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This can be achieved through the reaction of 5-chlorothiophene-2-carbonyl chloride with an appropriate amine under basic conditions . The phthalazinone moiety is then introduced via a condensation reaction with 3-methyl-4-oxo-3,4-dihydrophthalazine . The final product is purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the phthalazinone moiety.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring, a phthalazinone moiety, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-19-15(21)10-5-3-2-4-9(10)11(18-19)8-17-14(20)12-6-7-13(16)22-12/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTCOGSWBULINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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